LMP517

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H19FN2O5 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

16-fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione |

InChI |

InChI=1S/C22H19FN2O5/c23-12-2-3-13-16(8-12)22(28)25(6-1-4-24-5-7-26)20-14-9-17-18(30-11-29-17)10-15(14)21(27)19(13)20/h2-3,8-10,24,26H,1,4-7,11H2 |

InChI Key |

YFHMWOJCGJARKT-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=C(C3=O)C5=C(C=C(C=C5)F)C(=O)N4CCCNCCO |

Origin of Product |

United States |

Foundational & Exploratory

LMP517: A Comprehensive Technical Guide on its Dual Topoisomerase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of LMP517, a novel fluoroindenoisoquinoline antitumor agent. This compound distinguishes itself as a potent dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2), offering a unique therapeutic profile compared to traditional topoisomerase inhibitors.

Core Mechanism of Action: Dual Inhibition of TOP1 and TOP2

This compound exerts its cytotoxic effects by trapping both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc, respectively).[1][2][3] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromatin remodeling by introducing transient single-strand (TOP1) or double-strand (TOP2) breaks in the DNA.[4][5] this compound interferes with the re-ligation step of this process, leading to the accumulation of these cleavage complexes. These stabilized complexes are converted into permanent DNA double-strand breaks upon collision with replication forks, triggering a DNA damage response and ultimately leading to cell death.[4][5]

A key characteristic of this compound is its ability to target cells independently of their position in the cell cycle, a feature attributed to its dual inhibitory activity.[1][3][6][7] This contrasts with classical TOP1 inhibitors, which are typically S-phase specific.[4]

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the signaling cascade initiated by this compound, from enzyme inhibition to the induction of apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

LMP517: A Dual Topoisomerase Inhibitor for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP517 is a novel fluoroindenoisoquinoline compound that functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. Developed to overcome the limitations of existing topoisomerase inhibitors like camptothecins, this compound demonstrates improved chemical stability and potent antitumor activity.[2][3][4][5][6][7][8][9][10] Preclinical studies have shown its efficacy in various cancer models, including small cell lung cancer.[3][5][7][9][10] This document is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Topoisomerases are essential enzymes that resolve topological stress in DNA during critical cellular processes such as replication and transcription.[2] They are validated targets for cancer chemotherapy.[2][3][4][5][6][7][8][9][10] this compound is a second-generation indenoisoquinoline that distinguishes itself by inhibiting both TOP1 and TOP2.[2][3][4][5][6][7][8][9][10] This dual inhibition is significant as it may circumvent resistance mechanisms associated with the downregulation of a single topoisomerase target. This compound traps both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc), leading to DNA strand breaks and subsequent cancer cell death.[1][2]

Mechanism of Action

This compound's primary mechanism of action involves the stabilization of TOP1-DNA and TOP2-DNA cleavage complexes.[1][2] By binding to these complexes, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks. The collision of replication forks with these trapped complexes converts them into cytotoxic DNA lesions, triggering a DNA damage response, cell cycle arrest, and ultimately apoptosis.[2]

Signaling Pathway

The signaling cascade initiated by this compound is centered on the induction of DNA damage. The trapping of topoisomerase cleavage complexes is a key event that activates downstream DNA damage response pathways.

Quantitative Data

In Vitro Efficacy: IC50 Values

This compound has demonstrated potent cytotoxic activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. The sensitivity of DT40 cells deficient in DNA repair proteins TDP1 or TDP2 highlights the mechanism of this compound.[11]

| Cell Line | Genotype | IC50 (nM) | Reference |

| DT40 | Wild-Type | 32 | [11] |

| DT40 | tdp1-/- | 18 | [11] |

| DT40 | tdp2-/- | 11 | [11] |

Further data on the antiproliferative activity of this compound across the NCI-60 cell line panel is available and shows a correlation with the activity of other TOP1 inhibitors. Detailed GI50 data can be accessed through the NCI's Developmental Therapeutics Program (DTP).[11][12][13]

In Vivo Efficacy: Xenograft Models

This compound has shown significant antitumor activity in preclinical xenograft models. In a study using a small cell lung cancer (SCLC) H82 xenograft model, this compound demonstrated superior efficacy compared to its parent compound, LMP744.[3][14]

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| Athymic Nude Mice | H82 (SCLC) | This compound | 10 mg/kg (i.v.) | Reduction in tumor growth | [3][14] |

| Athymic Nude Mice | H82 (SCLC) | LMP744 | 10 mg/kg (i.v.) | No significant tumor growth reduction | [3][14] |

Detailed tumor volume measurements over the course of treatment can be found in the referenced publication.[3][14][15]

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the typical experimental workflow for evaluating the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[1][2][5][6]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

RADAR (Rapid Approach to DNA Adduct Recovery) Assay

This assay is used to detect and quantify the levels of TOP1cc and TOP2cc trapped by this compound.[4][8][16][17][18][19]

Materials:

-

Cell lysis buffer (containing a chaotropic agent like guanidinium (B1211019) isothiocyanate)

-

Ethanol

-

NaOH

-

Nitrocellulose membrane

-

Slot blot apparatus

-

Primary antibodies specific for TOP1 and TOP2

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in the chaotropic lysis buffer to isolate nucleic acids and covalently bound proteins.

-

DNA Precipitation: Precipitate the DNA and associated proteins with ethanol.

-

Resuspension and Quantification: Resuspend the pellet in NaOH and accurately quantify the DNA concentration.

-

Slot Blotting: Normalize the samples based on DNA concentration and load them onto a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Block the membrane and probe with primary antibodies against TOP1 and TOP2, followed by incubation with HRP-conjugated secondary antibodies.

-

Signal Detection: Detect the chemiluminescent signal and quantify the band intensities to determine the amount of trapped topoisomerase cleavage complexes.

γH2AX Immunofluorescence Staining

This protocol is for visualizing and quantifying DNA double-strand breaks induced by this compound.[3][4][17][20]

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade medium.

-

Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Conclusion

This compound is a promising dual topoisomerase inhibitor with potent preclinical antitumor activity. Its ability to target both TOP1 and TOP2 offers a potential advantage over single-target agents. The data and protocols presented in this guide provide a comprehensive resource for the further investigation and development of this compound as a novel cancer therapeutic.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchhub.com [researchhub.com]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]

- 11. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crpr-su.se [crpr-su.se]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

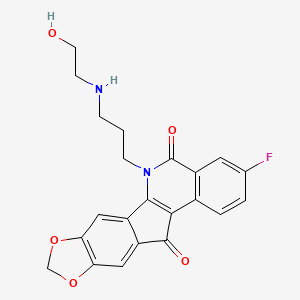

LMP517 indenoisoquinoline structure

An In-depth Technical Guide to the Indenoisoquinoline LMP517

Introduction

This compound (also known as NSC 781517) is a novel fluoroindenoisoquinoline compound that has demonstrated significant potential as an anticancer agent.[1][2][3] It represents a second generation of indenoisoquinoline inhibitors, developed to improve upon the properties of earlier compounds like LMP744, LMP776, and LMP400, which were designed to overcome the clinical limitations of camptothecins, the only FDA-approved class of Topoisomerase I (TOP1) inhibitors.[3][4][5][6][7][8][9] These limitations include chemical instability, short plasma half-life, and susceptibility to drug efflux pumps.[4][5][7][8][9] this compound distinguishes itself by acting as a dual inhibitor of both Topoisomerase I (TOP1) and Topoisomerase II (TOP2), leading to a distinct mechanism of action and a broad impact on the cell cycle.[1][2][4][5][7][8][9] This guide provides a comprehensive overview of the this compound core, focusing on its structure, mechanism of action, cellular effects, and the experimental protocols used for its characterization, tailored for researchers and professionals in drug development.

Chemical Structure

This compound is a fluoroindenoisoquinoline. Its structure is derived from its parent compound, LMP744, through the replacement of a methoxy (B1213986) group with a fluorine substituent.[3] This modification was intended to improve metabolic stability.[3]

Figure 1: Chemical structure of the fluoroindenoisoquinoline this compound and its parent compound LMP744.[1][10]

Figure 1: Chemical structure of the fluoroindenoisoquinoline this compound and its parent compound LMP744.[1][10]

Mechanism of Action: Dual Inhibition of Topoisomerases

The primary mechanism of action for this compound is the dual inhibition of TOP1 and TOP2.[1][2][4][5] Topoisomerases are essential enzymes that resolve topological DNA problems during processes like replication and transcription by inducing transient DNA strand breaks.[3]

-

TOP1 Inhibition: this compound, like other indenoisoquinolines, traps TOP1 cleavage complexes (TOP1ccs).[3][4] This prevents the religation of the single-strand breaks created by TOP1, leading to the accumulation of these complexes.[3]

-

TOP2 Inhibition: Uniquely, this compound also traps TOP2 cleavage complexes (TOP2ccs).[1][4][7][8][9] This is achieved by impeding DNA resealing after TOP2 has created a double-strand break.[1] The drug is thought to intercalate into DNA at higher concentrations, which may contribute to its TOP2 inhibitory effect.[1]

The trapping of both TOP1ccs and TOP2ccs by this compound results in the formation of DNA-protein cross-links (DPCs), which are highly cytotoxic lesions that trigger a robust DNA damage response.[1][2]

Diagram 1: this compound dual inhibition mechanism.

Signaling Pathways and Cellular Response

The accumulation of TOP-DNA cleavage complexes triggers the DNA Damage Response (DDR). A key event in this process is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[2][3] This serves as a beacon to recruit DNA repair machinery.[3]

Unlike classic TOP1 inhibitors such as camptothecin, which primarily induce DNA damage in S-phase cells where replication forks collide with TOP1ccs, this compound induces DNA damage in all phases of the cell cycle.[1][4][7][8][9][11] This cell-cycle-independent activity is consistent with its dual targeting of both TOP1 and TOP2, similar to the TOP2 inhibitor etoposide.[1]

The repair of these DNA lesions involves several pathways:

-

Tyrosyl-DNA Phosphodiesterases (TDPs): TDP1 and TDP2 are specialized enzymes that excise the covalently bound topoisomerase from the DNA ends. TDP1 primarily repairs TOP1ccs, while TDP2 is the main pathway for repairing TOP2ccs.[1]

-

Non-Homologous End Joining (NHEJ): This pathway, which relies on proteins like Ku70/80, directly ligates broken DNA ends and is the primary repair route for TOP2cc-induced breaks.[1]

-

Homologous Recombination (HR): This pathway repairs TOP1cc-induced breaks, particularly during the S-phase of the cell cycle.[1]

Genetic studies have shown that cells deficient in TDP2 or Ku70 are particularly sensitive to this compound, confirming its potent TOP2-targeting activity.[1][4][7][8][9]

Diagram 2: DNA damage and repair pathways activated by this compound.

Quantitative Data Summary

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity across various cell lines. Its activity is notably enhanced in cells with deficiencies in specific DNA repair pathways.

Table 1: IC₅₀ Values of this compound in DT40 Chicken Lymphoblastoid Cells

| Cell Line | Genotype | This compound IC₅₀ (nM) | Etoposide IC₅₀ (nM) | Camptothecin (CPT) IC₅₀ (nM) |

|---|---|---|---|---|

| DT40 WT | Wild-Type | 32 | >125 | 25 |

| DT40 tdp1 | TDP1 Knockout | 18 | ~100 | 2 |

| DT40 tdp2 | TDP2 Knockout | 11 | ~20 | 15 |

Data from 72-hour cell viability assays.[2][9]

Table 2: Average GI₅₀ Values in NCI-60 Cell Line Screen

| Compound | Average GI₅₀ (nM) |

|---|---|

| This compound | 84 |

| LMP135 | 26 |

| LMP134 | 151 |

| LMP744 (Parent) | 312 |

| Topotecan | 258 |

GI₅₀ is the concentration for 50% growth inhibition.[3]

In Vivo Antitumor Efficacy

In xenograft models using the H82 small cell lung cancer (SCLC) cell line, this compound showed superior antitumor activity compared to its parent compound, LMP744.

Table 3: In Vivo Efficacy of this compound vs. LMP744 in H82 SCLC Xenografts

| Treatment (10 mg/kg) | Outcome |

|---|---|

| This compound | Significant reduction in tumor growth |

| LMP744 | No significant reduction in tumor growth |

Mice were treated for one or two 5-day cycles. Both drugs were administered at their maximum tolerated dose (MTD) of 10 mg/kg.[1][9]

Experimental Protocols

Cell Lines and Reagents

-

Cell Lines:

-

DT40 (Chicken Lymphoblastoid): Wild-type (WT), TDP1-knockout, TDP2-knockout, and Ku70-knockout variants were used for genetic analysis of drug sensitivity.[1][4][9]

-

HCT116 (Human Colon Carcinoma): Used for γH2AX immunofluorescence and RADAR assays.[1][2][3]

-

H82 (Human Small Cell Lung Cancer): Used for xenograft studies.[1][3][9]

-

TK6 (Human Lymphoblast): Used for detecting TOP1 and TOP2 cleavage complexes.[4]

-

-

Compounds:

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on different cell lines.

-

Methodology:

-

DT40 cells were seeded in appropriate culture media.

-

Cells were treated with increasing concentrations of this compound, etoposide, CPT, or LMP744.

-

After a 72-hour incubation period, cell viability was measured. The specific method (e.g., ATPlite assay) was used to quantify viable cells.[3]

-

IC₅₀ values were calculated from the dose-response curves.[2][9]

-

γH2AX Immunofluorescence Assay

-

Objective: To visualize and quantify DNA double-strand breaks induced by this compound.

-

Methodology:

-

HCT116 cells were treated with the test compounds (e.g., 1 µM this compound) for a specified duration (e.g., 1 hour).[3][4][11]

-

Following treatment, cells were fixed.

-

Cells were permeabilized and stained with a primary antibody against phosphorylated H2AX (γH2AX).

-

A fluorescently labeled secondary antibody was used for detection.

-

Nuclei were counterstained with DAPI.

-

Images were captured using immunofluorescence microscopy, and the γH2AX signal intensity per nucleus was quantified using image analysis software (e.g., ImageJ).[3]

-

Diagram 3: Experimental workflow for γH2AX immunofluorescence.

RADAR Assay

-

Objective: To detect and quantify the formation of specific topoisomerase cleavage complexes (TOP1cc and TOP2cc) in cells.

-

Methodology:

-

Human cancer cells (e.g., HCT116, TK6) were treated with various concentrations of this compound or control drugs (CPT, etoposide).[4]

-

Cells were lysed, and genomic DNA was isolated.

-

The DNA, with covalently attached proteins, was applied to nitrocellulose membranes using a slot-blot apparatus.

-

The membranes were probed with specific antibodies against TOP1, TOP2α, or TOP2β to detect the respective cleavage complexes.

-

Signal was detected and quantified to measure the amount of trapped topoisomerase.

-

Xenograft Antitumor Studies

-

Objective: To evaluate the in vivo efficacy of this compound.

-

Methodology:

-

Nude mice were subcutaneously xenografted with H82 SCLC cells.[1][9]

-

Once tumors reached a specified volume, mice were randomized into treatment groups.

-

Mice were treated with this compound or LMP744, typically administered intravenously at 10 mg/kg daily for 5-day cycles.[1][9][10]

-

Tumor volume and body weight were monitored throughout the study.

-

Efficacy was determined by comparing the tumor growth in treated groups to a vehicle control group. Kaplan-Meier survival curves were also generated.[1][10]

-

References

- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]

- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

LMP517: A Dual Topoisomerase Inhibitor for Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis, accounting for approximately 15% of all lung cancer cases. Despite initial sensitivity to chemotherapy and radiation, SCLC typically recurs with acquired resistance, leading to a dismal prognosis. The development of novel therapeutic agents with distinct mechanisms of action is therefore a critical unmet need. LMP517, a novel fluoroindenoisoquinoline derivative, has emerged as a promising therapeutic candidate for SCLC. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound in the context of SCLC, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Dual Inhibition of Topoisomerase I and II

This compound exerts its potent anti-tumor activity through a dual inhibitory mechanism targeting both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2] Unlike traditional topoisomerase inhibitors that selectively target either TOP1 (e.g., camptothecins) or TOP2 (e.g., etoposide), this compound traps both enzymes in their cleavage complexes with DNA. This dual action leads to the accumulation of both single- and double-strand DNA breaks, ultimately triggering cell death.[1][2]

The trapping of these cleavage complexes (TOP1cc and TOP2cc) is a key event in the cytotoxic action of this compound.[1][2] The stabilization of these complexes interferes with essential DNA processes such as replication and transcription, leading to genomic instability and the activation of DNA damage response pathways.

Quantitative Preclinical Data

In Vitro Cytotoxicity

While specific IC50 values for a broad panel of SCLC cell lines are not yet publicly available, data from the NCI-60 cell line screen provides valuable insights into the activity of this compound. The activity of this compound across the NCI-60 panel has been correlated with the expression of Schlafen 11 (SLFN11), a known determinant of response to DNA-damaging agents.

| Cell Line (Tissue of Origin) | Parameter | Value (nM) | Reference |

| DT40 (Chicken Bursal Lymphoma) - Wild Type | IC50 | 32 | [1] |

| DT40 - TDP1 knockout | IC50 | 18 | [1] |

| DT40 - TDP2 knockout | IC50 | 11 | [1] |

TDP1 and TDP2 are tyrosyl-DNA phosphodiesterases involved in the repair of topoisomerase-mediated DNA damage. The increased sensitivity of TDP1 and TDP2 knockout cells to this compound highlights the compound's mechanism of action and suggests potential biomarkers of response.

In Vivo Efficacy in SCLC Xenograft Model

This compound has demonstrated significant anti-tumor activity in a preclinical xenograft model using the human SCLC cell line NCI-H82.

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| Nude mice with NCI-H82 xenografts | This compound (10 mg/kg) | Intravenous, daily for 5 days (1 cycle) | Increased median survival to 30 days (vs. 19 days for LMP744) | [1] |

| Nude mice with NCI-H82 xenografts | This compound (10 mg/kg) | Intravenous, daily for 5 days, 2 cycles with 2 days rest | Increased median survival to 36 days (vs. 19 days for LMP744) | [1] |

Detailed Experimental Protocols

NCI-H82 Small Cell Lung Cancer Xenograft Model

This protocol outlines the establishment and treatment of NCI-H82 xenografts in immunodeficient mice.

Materials:

-

NCI-H82 human small cell lung cancer cell line

-

Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel

-

Athymic nude mice (6-8 weeks old)

-

This compound

-

Vehicle control

Procedure:

-

Cell Culture: NCI-H82 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Implantation: Approximately 5 x 10^6 NCI-H82 cells in a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. This compound is administered intravenously at the specified dose and schedule. The control group receives a vehicle control.

-

Endpoint: The study endpoint is determined by tumor volume (e.g., >2000 mm^3) or signs of morbidity, at which point animals are euthanized. Survival time is recorded.

RADAR Assay for Detection of TOP1 and TOP2 Cleavage Complexes

The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a sensitive method for detecting covalent protein-DNA adducts.

Materials:

-

Cell lysis buffer (containing a chaotropic agent like guanidine (B92328) isothiocyanate)

-

TE buffer

-

Nitrocellulose membrane

-

Slot blot apparatus

-

Primary antibodies against TOP1, TOP2α, and TOP2β

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound or control. Lyse cells directly in the culture dish with lysis buffer.

-

DNA Precipitation: Precipitate DNA with ethanol and resuspend in TE buffer.

-

DNA Quantification: Quantify the DNA concentration.

-

Slot Blotting: Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate with primary antibodies specific for TOP1, TOP2α, or TOP2β.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Immunofluorescence Staining for γH2AX

This protocol describes the detection of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phospho-Histone H2A.X (Ser139)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Treatment and Fixation: Treat cells with this compound or control. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize and quantify γH2AX foci using a fluorescence microscope.

Conclusion

This compound represents a promising novel therapeutic agent for small cell lung cancer due to its unique dual inhibitory mechanism targeting both TOP1 and TOP2. The preclinical data demonstrate its potent in vivo efficacy in an SCLC xenograft model. The detailed experimental protocols provided in this guide should facilitate further research into the mechanism of action, biomarker development, and clinical translation of this compound for the treatment of SCLC and potentially other malignancies. Further investigation into the activity of this compound across a broader range of SCLC preclinical models is warranted to fully elucidate its therapeutic potential.

References

LMP517 and the DNA Damage Response: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LMP517 is a novel fluoroindenoisoquinoline compound that has demonstrated significant anti-tumor activity by inducing DNA damage.[1][2] It functions as a dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), enzymes critical for resolving DNA topological stress during replication, transcription, and chromatin remodeling.[1][2][3] Unlike traditional TOP1 inhibitors such as camptothecin, which are primarily active during the S-phase of the cell cycle, this compound induces DNA damage throughout all phases, a characteristic it shares with TOP2 inhibitors like etoposide.[1] This dual inhibitory action and cell cycle-independent activity make this compound a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced DNA damage response, detailed experimental protocols, and quantitative data to support further research and development.

Core Mechanism of Action

This compound exerts its cytotoxic effects by trapping both TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc, respectively).[1][2] This trapping prevents the re-ligation of DNA strands, leading to the accumulation of single- and double-strand breaks. The presence of these DNA lesions triggers a cellular cascade known as the DNA Damage Response (DDR). A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which serves as a robust biomarker for DNA double-strand breaks.[1] The DDR is orchestrated by a network of sensor, transducer, and effector proteins. In the context of this compound-induced damage, the primary transducer kinases are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which, upon activation, phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4][5] This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, apoptosis.

Signaling Pathways

The signaling pathway initiated by this compound-induced DNA damage is multifaceted. By inhibiting both TOP1 and TOP2, this compound creates a spectrum of DNA lesions that activate both the ATM-Chk2 and ATR-Chk1 pathways. The formation of double-strand breaks from unresolved TOP2cc is a potent activator of the ATM kinase. Activated ATM then phosphorylates numerous substrates, including Chk2 and the tumor suppressor p53.[4][5][6] Concurrently, the replication stress and single-stranded DNA generated from TOP1cc activate the ATR-Chk1 pathway.[4][5] Both pathways converge on the phosphorylation of H2AX, leading to the formation of γH2AX foci at the sites of DNA damage.

Caption: this compound-induced DNA Damage Response Pathway.

Quantitative Data

In Vitro Cell Viability

The sensitivity of cancer cells to this compound is influenced by the status of their DNA repair pathways. Cells deficient in key repair proteins, such as TDP2 and Ku70, exhibit increased sensitivity to this compound.[1][2]

| Cell Line | Genotype | IC50 (nM) vs. Etoposide | IC50 (nM) vs. CPT | IC50 (nM) vs. This compound | IC50 (nM) vs. LMP744 |

| DT40 | Wild-Type | ~10 | ~5 | ~20 | ~100 |

| DT40 | TDP1-/- | ~10 | >100 | ~20 | >1000 |

| DT40 | TDP2-/- | <1 | ~5 | <5 | ~100 |

| DT40 | Ku70-/- | <1 | ~5 | <5 | ~100 |

Data extracted from cell viability curves presented in Marzi et al., Mol Cancer Ther, 2020.[7]

Induction of γH2AX

This compound induces a robust phosphorylation of H2AX, indicative of DNA double-strand breaks, in a dose-dependent manner and across all cell cycle phases.

| Treatment (1 hour) | Concentration | % γH2AX Positive Cells (G1 Phase) | % γH2AX Positive Cells (S/G2 Phase) |

| CPT | 1 µM | 29% | ~90% |

| Etoposide | 50 µM | 89% | ~95% |

| LMP744 | 1 µM | 23% | ~85% |

| This compound | 1 µM | 88% | ~95% |

Data from Marzi et al., Mol Cancer Ther, 2020.[1]

In Vivo Antitumor Activity

In a small cell lung cancer (SCLC) xenograft model using H82 cells, this compound demonstrated superior anti-tumor efficacy compared to its parent compound, LMP744.[1]

| Treatment Group | Dose | Mean Tumor Volume Reduction (vs. Control) |

| LMP744 (1 cycle) | 10 mg/kg | Not significant |

| This compound (1 cycle) | 10 mg/kg | Significant |

| LMP744 (2 cycles) | 10 mg/kg | Not significant |

| This compound (2 cycles) | 10 mg/kg | Significant |

Qualitative summary of data from Marzi et al., Mol Cancer Ther, 2020.[1]

Experimental Protocols

γH2AX Immunofluorescence Staining

This protocol details the detection of γH2AX foci in cultured cells treated with this compound.

Caption: Experimental workflow for γH2AX immunofluorescence.

Detailed Steps:

-

Cell Plating: Seed 50,000 HCT116 cells per well in 4-well chamber slides and incubate for 72 hours.

-

Drug Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) for 1 hour.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.02% Triton X-100 in PBS for 5 minutes at room temperature.

-

Blocking: Block with 8% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., Abcam ab22551) for 2 hours at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash with PBS, mount the slides with a DAPI-containing mounting medium, and visualize using a fluorescence microscope.

RADAR (Rapid Approach to DNA Adduct Recovery) Assay

The RADAR assay is a quantitative method to detect covalent topoisomerase-DNA complexes.[3][8][9]

Caption: Workflow for the RADAR assay.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells using a solution containing a chaotropic salt to rapidly extract nucleic acids and covalently bound proteins.[3][8][9]

-

DNA Precipitation: Precipitate the DNA and protein-DNA complexes using ethanol.

-

Resuspension and Quantification: Resuspend the pellet in NaOH and accurately quantify the DNA concentration.

-

Slot Blotting: Normalize the samples and deposit them onto a nitrocellulose membrane using a slot blot apparatus.[3][8][9]

-

Immunodetection: Probe the membrane with primary antibodies specific for TOP1, TOP2α, and TOP2β, followed by HRP-conjugated secondary antibodies.

-

Signal Detection: Detect the signal using an appropriate chemiluminescence substrate and imaging system.

Topoisomerase Plasmid Cleavage Assay

This in vitro assay assesses the ability of this compound to stabilize topoisomerase-DNA cleavage complexes using a supercoiled plasmid DNA substrate.[10][11][12]

Caption: Workflow for the topoisomerase plasmid cleavage assay.

Detailed Steps:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 5X reaction buffer, and the desired concentration of this compound.[10][12]

-

Enzyme Addition: Initiate the reaction by adding purified recombinant human TOP1 or TOP2α.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS.[10]

-

Protein Digestion: Add proteinase K and incubate to digest the topoisomerase.[10]

-

Agarose Gel Electrophoresis: Add loading buffer to the samples and separate the DNA on a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed or linear forms indicates topoisomerase activity and cleavage complex formation.[10]

Conclusion

This compound represents a significant advancement in the development of topoisomerase inhibitors. Its dual targeting of TOP1 and TOP2, coupled with its ability to induce DNA damage irrespective of the cell cycle phase, provides a strong rationale for its continued investigation as a potent anti-cancer agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to further elucidate its intricate interactions with the DNA damage response network. The enhanced cytotoxicity of this compound in cells with specific DNA repair deficiencies also opens avenues for personalized medicine approaches, where patient tumor genetics could inform treatment strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

LMP517: A Comprehensive Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of LMP517, a novel fluoroindenoisoquinoline derivative with potent antitumor activity. This compound has been identified as a dual inhibitor of two critical enzymes in DNA topology and integrity: Topoisomerase I (TOP1) and Topoisomerase II (TOP2).[1][2][3][4][5][6] This dual inhibitory mechanism distinguishes it from many conventional chemotherapeutic agents and offers a promising avenue for cancer treatment.

Target Identification: TOP1 and TOP2

This compound's primary mechanism of action is the trapping of topoisomerase cleavage complexes (TOPccs).[1] It stabilizes the covalent intermediate formed between topoisomerases and DNA, preventing the re-ligation of the DNA strand(s).[1] This leads to the accumulation of DNA single-strand breaks (from TOP1 inhibition) and double-strand breaks (from TOP2 inhibition), which, when encountered by the replication machinery, result in cytotoxic DNA damage.[1][7]

Genetic and biochemical studies have been pivotal in confirming the dual-targeting nature of this compound. Studies in isogenic DT40 chicken lymphoblastoid cells, which have specific DNA repair deficiencies, demonstrated a phenotype consistent with both TOP1 and TOP2 inhibition.[1] Furthermore, RADAR assays have directly shown that this compound induces both TOP1 cleavage complexes (TOP1ccs) and TOP2 cleavage complexes (TOP2ccs).[1][4][5][6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Genotype | IC50 (nM) | Assay Duration |

| DT40 | Wild-Type | 32 | 72 hours |

| DT40 | tdp1 knockout | 18 | 72 hours |

| DT40 | tdp2 knockout | 11 | 72 hours |

Data sourced from MedChemExpress product information.[2]

Table 2: Induction of Topoisomerase Cleavage Complexes (TOPccs) and DNA Damage

| Cell Line | Treatment | Effect |

| HCT116 and TK6 | 0.1-30 µM this compound (1 hour) | Induction of TOP1cc, TOP2αcc, and TOP2βccs |

| HCT116 FUCCI | 0.05-1 µM this compound (1 hour) | Induction of DNA damage and histone γH2AX production |

| CCRF-CEM | 1 µM this compound (1 hour) | Induction of TOP1cc and DNA-protein crosslinks (DPCs) |

Data compiled from multiple studies.[1][2][7]

Table 3: In Vivo Antitumor Efficacy of this compound in H82 Xenograft Model

| Treatment Group | Dose and Schedule | Average Survival | Tumor Growth |

| LMP744 (1 cycle) | 10 mg/kg, i.v., daily for 5 days | 19 days | - |

| LMP744 (2 cycles) | 10 mg/kg, i.v., daily for 5 days | 19 days | - |

| This compound (1 cycle) | 10 mg/kg, i.v., daily for 5 days | 30 days | Significant reduction |

| This compound (2 cycles) | 10 mg/kg, i.v., daily for 5 days | 36 days | Significant reduction |

Data from a comparative study with its parent compound, LMP744.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to validate the targets of this compound are provided below.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on different cell lines.

Methodology:

-

Cells (e.g., DT40 WT, tdp1-/-, tdp2-/-) are seeded in 96-well plates at a density of 5,000 cells per well.

-

Cells are exposed to a range of concentrations of this compound (e.g., 0-125 nM) for 72 hours.

-

Cell viability is assessed using a luminescent cell viability assay that measures ATP levels (e.g., ATPlite 1-step kit).

-

Luminescence is read on a plate reader, and the data is normalized to untreated control cells to calculate the percentage of viability.

-

IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[7]

RADAR (Rapid Approach to DNA Adduct Recovery) Assay

Objective: To detect and quantify TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc) induced by this compound.

Methodology:

-

Cells are treated with the desired concentration of this compound or control compounds for a specified time.

-

Cells are lysed, and the genomic DNA is isolated.

-

The DNA is then denatured, and the proteins covalently crosslinked to the DNA (including topoisomerases) are immunodetected using specific antibodies against TOP1 and TOP2.

-

The resulting DNA-protein adducts are quantified, providing a measure of the amount of trapped cleavage complexes.

γH2AX Immunofluorescence Assay for DNA Damage

Objective: To visualize and quantify DNA double-strand breaks induced by this compound.

Methodology:

-

HCT116 cells are seeded on coverslips and treated with this compound (e.g., 1 µM for 1 hour).[7]

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with methanol.

-

Cells are then incubated with a primary antibody against phosphorylated histone H2AX (γH2AX).

-

Following washing, a fluorescently labeled secondary antibody is added.

-

The coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.

-

Images are acquired using a fluorescence microscope, and the intensity of the γH2AX signal per nucleus is quantified using image analysis software (e.g., ImageJ) to assess the level of DNA damage.[7]

Visualizing the Molecular Mechanism and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the logical workflow for its target validation.

References

- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

LMP517: A Dual Inhibitor of TOP1 and TOP2 Cleavage Complexes - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP517, a fluoroindenoisoquinoline, has emerged as a potent anti-tumor agent with a unique dual-inhibitory mechanism targeting both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on the formation and stabilization of TOP1 and TOP2 cleavage complexes (TOP1cc and TOP2cc). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved. This compound demonstrates improved antitumor activity over its parent compound, LMP744, and overcomes some of the limitations associated with traditional topoisomerase inhibitors like camptothecins.[1][5] Its ability to induce DNA damage in a cell cycle-independent manner further highlights its therapeutic potential.[1][5][6]

Introduction: The Role of Topoisomerases in Cancer Therapy

DNA topoisomerases are essential enzymes that resolve topological problems in DNA arising during replication, transcription, and chromatin remodeling.[2] They function by creating transient single-strand (TOP1) or double-strand (TOP2) breaks in the DNA backbone, allowing the DNA to untangle before the break is resealed.[7] This process involves the formation of a transient covalent intermediate known as the topoisomerase cleavage complex (TOPcc).[7]

Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. They act not by inhibiting the catalytic activity of the enzyme, but by trapping the TOPcc, converting these transient intermediates into permanent DNA lesions.[2] These stabilized cleavage complexes lead to the formation of protein-linked DNA breaks, which, upon collision with replication or transcription machinery, generate lethal DNA double-strand breaks, ultimately triggering cell death.[2]

This compound is a novel indenoisoquinoline derivative that has been identified as a dual inhibitor, effectively trapping both TOP1cc and TOP2cc.[1][4][5] This dual-targeting capability distinguishes it from many clinically used topoisomerase inhibitors, which are typically selective for either TOP1 (e.g., camptothecins) or TOP2 (e.g., etoposide).

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by stabilizing the TOP1-DNA and TOP2-DNA cleavage complexes. This interfacial inhibition prevents the religation of the DNA strands, leading to an accumulation of DNA breaks.

Formation of TOP1 and TOP2 Cleavage Complexes

Biochemical assays have demonstrated that this compound, similar to its parent compound LMP744, effectively traps TOP1cc, resulting in the accumulation of nicked DNA.[1] Furthermore, and in contrast to many other indenoisoquinolines, this compound also induces the formation of TOP2cc.[1][5] RADAR (Rapid Approach to DNA Adduct Recovery) assays have confirmed the induction of both TOP1ccs and TOP2ccs (both TOP2α and TOP2β isoforms) in human cancer cell lines treated with this compound.[1][5]

DNA Damage Response and Cell Cycle Independence

The accumulation of TOP1cc and TOP2cc triggers a robust DNA damage response (DDR), characterized by the phosphorylation of histone H2AX (γH2AX).[1][4][8] Unlike classical TOP1 inhibitors such as camptothecin (B557342), which primarily induce DNA damage in S-phase cells, this compound induces γH2AX formation in all phases of the cell cycle.[1][5][6] This suggests that this compound can effectively target both replicating and non-replicating cells, broadening its potential therapeutic window.

The cellular response to this compound-induced DNA damage is dependent on specific DNA repair pathways. Genetic studies have shown that cells deficient in tyrosyl-DNA phosphodiesterase 2 (TDP2) and Ku70, key factors in the repair of TOP2-linked DNA breaks, exhibit increased sensitivity to this compound.[1][5] This genetic signature further confirms the dual TOP1 and TOP2 inhibitory activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

| Cell Line | Genotype | IC50 (nM) | Reference |

| DT40 | Wild-Type | 32 | [4] |

| DT40 | tdp1 knockout | 18 | [4] |

| DT40 | tdp2 knockout | 11 | [4] |

Table 1: In Vitro Cytotoxicity of this compound in DT40 Chicken Lymphoma Cells. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment. The increased sensitivity of tdp2 knockout cells highlights the importance of the TOP2-related DNA damage repair pathway in processing this compound-induced lesions.

| Xenograft Model | Compound | Dose (mg/kg) | Treatment Schedule | Outcome | Reference |

| H82 (SCLC) | This compound | 10 | 5 daily injections | Tumor growth inhibition, prolonged survival | [1] |

| H82 (SCLC) | LMP744 | 10 | 5 daily injections | No significant tumor growth inhibition | [1] |

Table 2: In Vivo Antitumor Activity of this compound. The maximum tolerated dose (MTD) for both this compound and LMP744 was determined to be 10 mg/kg. This compound demonstrated superior antitumor efficacy compared to its parent compound in a small cell lung cancer (SCLC) xenograft model.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro TOP1 and TOP2 Cleavage Assay

This assay directly measures the ability of a compound to stabilize topoisomerase-DNA cleavage complexes using a supercoiled plasmid DNA substrate.

Materials:

-

Supercoiled pBR322 plasmid DNA

-

Recombinant human TOP1 or TOP2α

-

TOP1 reaction buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

-

TOP2 reaction buffer (50 mM Tris-HCl, pH 7.5, 125 mM KCl, 10 mM MgCl2, 5 mM ATP, 0.1 mM EDTA, 15 µg/mL BSA)

-

This compound and control compounds (e.g., camptothecin for TOP1, etoposide (B1684455) for TOP2)

-

Proteinase K

-

SDS

-

Loading dye (e.g., 6x DNA loading dye)

-

Agarose (B213101) gel (1%)

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures containing 200-400 ng of supercoiled pBR322 DNA in the appropriate reaction buffer.

-

Add the test compound (this compound) or control inhibitor at the desired concentrations.

-

Initiate the reaction by adding recombinant TOP1 or TOP2α enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Add loading dye to the samples and load onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked/linear).

-

Visualize the DNA bands under UV light and quantify the amount of nicked or linear DNA, which represents the stabilized cleavage complexes.

RADAR (Rapid Approach to DNA Adduct Recovery) Assay

The RADAR assay is a slot-blot based method to detect and quantify protein-DNA covalent complexes in cells.

Materials:

-

Cultured cells (e.g., HCT116, TK6)

-

This compound and control compounds

-

Lysis buffer (e.g., containing a chaotropic agent like guanidine (B92328) isothiocyanate)

-

Ethanol

-

NaOH

-

Slot-blot apparatus

-

Nitrocellulose membrane

-

Primary antibodies against TOP1, TOP2α, and TOP2β

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Treat cultured cells with this compound or control compounds for the desired time (e.g., 1 hour).

-

Lyse the cells directly in the culture dish using a chaotropic lysis buffer.

-

Precipitate the DNA (along with covalently bound proteins) using ethanol.

-

Resuspend the pellet in NaOH.

-

Quantify the DNA concentration accurately.

-

Denature the DNA and apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot-blot apparatus.

-

Bake the membrane to fix the DNA.

-

Block the membrane and probe with primary antibodies specific for TOP1, TOP2α, or TOP2β.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and quantify the band intensities.

Histone γH2AX Detection by Immunofluorescence

This assay is used to visualize and quantify DNA double-strand breaks in cells by detecting the phosphorylation of histone H2AX.

Materials:

-

Cultured cells (e.g., HCT116) grown on coverslips or in chamber slides

-

This compound and control compounds

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or chamber slides and allow them to adhere.

-

Treat the cells with this compound or control compounds for the desired time and concentration.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the intensity of the γH2AX signal per nucleus.

Cell Viability Assay (e.g., MTS Assay)

Cell viability assays are used to determine the cytotoxic effects of a compound on a cell population.

Materials:

-

Cultured cells

-

96-well plates

-

This compound at various concentrations

-

MTS reagent (or similar viability reagent like MTT or PrestoBlue)

-

Plate reader

Procedure:

-

Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound leading to cell death.

Caption: Experimental workflow for the RADAR assay.

Caption: DNA damage repair pathways for this compound-induced lesions.

Conclusion

This compound represents a significant advancement in the development of topoisomerase inhibitors. Its dual targeting of both TOP1 and TOP2, coupled with its ability to induce cell death irrespective of the cell cycle phase, positions it as a promising candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore its efficacy in a broader range of cancer models and in combination with other therapeutic agents.

References

- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

LMP517: A Technical Guide to its Cell Cycle-Independent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel fluoroindenoisoquinoline compound, LMP517 (also known as NSC 781517), with a specific focus on its cell cycle-independent mechanism of action. This compound is a promising antitumor agent that has demonstrated significant efficacy in preclinical models, distinguishing itself from classical topoisomerase inhibitors. This document details the core mechanism of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of TOP1 and TOP2

This compound functions as a dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2).[1][2][3][4][5][6] Unlike traditional TOP1 inhibitors like camptothecin (B557342), which are S-phase specific, this compound's dual inhibitory activity allows it to target cells regardless of their position in the cell cycle.[1][2][3][4][6]

Topoisomerases are essential enzymes that resolve DNA topological problems during processes like replication and transcription by creating transient single-strand (TOP1) or double-strand (TOP2) breaks.[1][7] this compound traps the covalent intermediates of both enzymes, known as topoisomerase cleavage complexes (TOP1ccs and TOP2ccs).[1][5] This trapping prevents the religation of the DNA strands, leading to the accumulation of DNA breaks. The collision of transcription or replication machinery with these trapped complexes results in the formation of DNA double-strand breaks (DSBs), a highly cytotoxic lesion. This induction of DNA damage in all phases of the cell cycle is a key characteristic of this compound's potent antitumor activity.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in DT40 Isogenic Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| DT40 | Wild-Type (WT) | 32 |

| DT40 | tdp1 knockout | 18 |

| DT40 | tdp2 knockout | 11 |

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment. Data extracted from MedChemExpress product page for this compound.[5]

Table 2: Induction of γH2AX (a DNA Damage Marker) in HCT116 FUCCI Cells

| Treatment (1 hour) | Concentration | % of γH2AX-Positive G1-Phase Cells | % of γH2AX-Positive S/G2-Phase Cells |

| Non-treated (NT) | - | ~5% | Not Reported |

| Camptothecin (CPT) | 1 µM | 29% | Not Reported |

| Etoposide (B1684455) (ETP) | 50 µM | 89% | Not Reported |

| LMP744 | 1 µM | 23% | Not Reported |

| This compound | 1 µM | 88% | Not Reported |

HCT116 cells expressing the FUCCI cell cycle sensor were treated for 1 hour. The table shows the percentage of cells in the G1 phase that stained positive for γH2AX. Data extracted from Marzi et al. (2020).[1]

Table 3: In Vivo Antitumor Efficacy of this compound in H82 (Small Cell Lung Cancer) Xenografts

| Treatment Group (10 mg/kg) | Treatment Cycles | Average Survival (days) |

| LMP744 | 1 cycle | 19 |

| LMP744 | 2 cycles | 19 |

| This compound | 1 cycle | 30 |

| This compound | 2 cycles | 36 |

Mice with H82 xenografts were treated with LMP744 or this compound. A treatment cycle consisted of daily intravenous injections for 5 days. Data extracted from Marzi et al. (2020).[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cell cycle-independent activity of this compound.

Cell Viability Assay

This protocol is based on the methodology used for DT40 chicken lymphoblastoid cells.

-

Cell Culture: DT40 wild-type, tdp1-knockout, and tdp2-knockout cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a suitable density.

-

Treatment: A serial dilution of this compound, camptothecin (TOP1 inhibitor control), and etoposide (TOP2 inhibitor control) is prepared. The cells are treated with increasing concentrations of the compounds for 72 hours.

-

Viability Assessment: Cell viability is determined using a commercial assay such as ATPlite®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.

Detection of Topoisomerase Cleavage Complexes (TOPccs)

The RADAR (Rapid Approach to DNA Adduct Recovery) assay is a sensitive method for detecting covalent DNA-protein crosslinks.

-

Cell Treatment: Human cancer cell lines (e.g., HCT116, TK6) are treated with this compound, LMP744 (parent compound), camptothecin, and etoposide at specified concentrations for 1 hour.

-

Cell Lysis and DNA Shearing: Cells are lysed, and the genomic DNA is sheared by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for TOP1 or TOP2α/β.

-

DNA Purification: The immunoprecipitated DNA-protein complexes are captured, and the DNA is purified.

-

Quantification: The amount of co-immunoprecipitated DNA is quantified using a fluorescent DNA-binding dye. The signal is normalized to the total input DNA to determine the relative abundance of TOPccs.

-

Reaction Mixture: A reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified recombinant human TOP1 or TOP2, and ATP (for TOP2) is prepared.

-

Drug Incubation: Increasing concentrations of this compound, camptothecin, or etoposide are added to the reaction mixtures and incubated at 37°C.

-

Protein Denaturation: The reaction is stopped by the addition of a stop buffer containing SDS to trap the cleavage complexes.

-

Gel Electrophoresis: The DNA is resolved on an agarose (B213101) gel. The formation of nicked circular DNA (for TOP1) or linear DNA (for TOP2) indicates the presence of trapped cleavage complexes.

-

Visualization: The gel is stained with a DNA-intercalating dye and imaged.

Histone γH2AX Detection for DNA Damage

This protocol uses immunofluorescence microscopy to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: HCT116-FUCCI cells, which express fluorescent proteins to distinguish cell cycle phases (G1 cells are red, S/G2/M cells are green), are grown on coverslips. The cells are treated with this compound (1 µM), camptothecin (1 µM), etoposide (50 µM), or LMP744 (1 µM) for 1 hour.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Immunostaining: The cells are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy: Images are acquired using a confocal microscope, capturing the signals for DAPI, the FUCCI reporters, and γH2AX.

-

Image Analysis: Automated image analysis software is used to quantify the intensity of the γH2AX signal within individual nuclei. The FUCCI signals are used to gate the cell population into G1 and S/G2 phases. The percentage of γH2AX-positive cells in each phase is then determined.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound dual inhibition.

Experimental Workflow for γH2AX Detection

Caption: Workflow for γH2AX immunofluorescence.

Comparison of Cell Cycle Activity

Caption: Cell cycle-dependent vs. independent activity.

References

- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

LMP517: A Comprehensive Pharmacological Profile

A Technical Guide for Researchers and Drug Development Professionals

Introduction: LMP517 is a novel, non-camptothecin fluoroindenoisoquinoline derivative that has demonstrated potent antitumor activity.[1][2] It represents a second-generation of indenoisoquinoline topoisomerase inhibitors, designed to overcome the limitations of earlier compounds, such as chemical instability and drug efflux.[1][3] This document provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound functions as a dual inhibitor of both topoisomerase I (TOP1) and topoisomerase II (TOP2).[3][4] Its primary mechanism involves the trapping of topoisomerase cleavage complexes (TOPccs), which are transient intermediates formed during the catalytic cycle of these enzymes.[1][5] By stabilizing these complexes, this compound prevents the religation of DNA strands, leading to the accumulation of DNA single- and double-strand breaks.[1][6] The collision of replication and transcription machinery with these trapped TOPccs results in catastrophic DNA damage, triggering cell cycle arrest and apoptosis.[1] This mode of action is characterized as interfacial inhibition.[1]

Notably, this compound has been shown to induce the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[4][6] Unlike traditional TOP1 inhibitors, this compound appears to target cells regardless of their position in the cell cycle.[1][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Genotype | IC50 (nM) | Exposure Time | Reference |

| DT40 | Wild-Type | 32 | 72 h | [4] |

| DT40 | tdp1 knockout | 18 | 72 h | [4] |

| DT40 | tdp2 knockout | 11 | 72 h | [4] |

| DT40 | Ku70 knockout | More sensitive than WT | 72 h | [2][7] |

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Concentration | Time | Effect | Reference |

| TOP1cc Induction | HCT116, TK6 | 0.1 - 30 µM | 1 h | Induces TOP1cc formation | [4] |

| TOP2cc Induction | HCT116, TK6 | 0.1 - 30 µM | 1 h | Induces TOP2cc formation | [4] |

| DNA Damage (γH2AX) | HCT116 FUCCI | 0.05 - 1 µM | 1 h | Induces histone γH2AX production | [4] |

| DPC Induction | CCRF-CEM | 1 µM | 1 h | Induces DNA-protein crosslinks | [4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Outcome | Reference |

| H82 Xenograft Mice | Small Cell Lung Cancer | 10 mg/kg, i.v., daily for 5 days | Inhibited tumor growth and prolonged survival | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol describes the determination of cellular viability using an ATP-based luminescence assay.

Protocol:

-

Cell Seeding: DT40 cells were seeded at a density of 5,000 cells per well in 96-well white plates.[1]

-

Drug Exposure: Cells were exposed to various concentrations of this compound for 72 hours.[1]

-

Viability Determination: Cellular viability was determined using the ATPlite 1-step kit, which measures ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis: ATP levels of untreated cells were defined as 100% viability, and the IC50 values were calculated.[1]

γH2AX Immunofluorescence for DNA Damage Detection

This protocol outlines the detection of DNA double-strand breaks through the visualization of γH2AX foci.

Protocol:

-

Cell Treatment: HCT116 cells were treated with 1 µM of this compound for 1 hour.[6]

-

Drug Washout: Following treatment, the drug-containing medium was removed, and cells were washed and incubated in fresh, drug-free medium for 6 hours to assess the persistence of DNA damage.[6]

-

Immunostaining: Cells were fixed, permeabilized, and stained with a primary antibody specific for phosphorylated H2AX (Ser139) and a corresponding fluorescently labeled secondary antibody.[6]

-

Microscopy: Images were acquired using immunofluorescence microscopy to visualize and quantify the γH2AX foci.[6]

In Vivo Antitumor Efficacy Study

This protocol details the evaluation of this compound's antitumor activity in a xenograft mouse model.

Protocol:

-

Tumor Implantation: Nude mice were subcutaneously xenografted with the H82 small cell lung cancer cell line.[5]

-

Drug Administration: Once tumors reached a palpable size, mice were treated with this compound at a dose of 10 mg/kg administered intravenously daily for 5 days.[4][5] This constitutes one treatment cycle.[5]

-

Monitoring: Tumor volume and mouse body weight were monitored regularly.[5]

-

Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the this compound-treated group to a control group.[4] Survival of the mice was also monitored.[4]

Conclusion

This compound is a promising dual topoisomerase inhibitor with potent in vitro and in vivo antitumor activity. Its ability to trap both TOP1 and TOP2 cleavage complexes and induce DNA damage independent of the cell cycle phase makes it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound.

References

- 1. The indenoisoquinoline this compound: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Indenoisoquinoline this compound: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

LMP517: A Technical Guide to its Chemical Synthesis, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals